molecular formula C12H21NO2S B2853499 N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide CAS No. 2034423-71-5

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide

Cat. No.: B2853499
CAS No.: 2034423-71-5
M. Wt: 243.37
InChI Key: MURFTVKACAPWND-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound features a cyclobutanecarboxamide core with a tetrahydro-2H-pyran-4-yl thioethyl substituent, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran-4-yl thioethyl intermediate. This intermediate is then reacted with cyclobutanecarboxylic acid or its derivatives under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((tetrahydro-2H-pyran-2-yl)thio)ethyl)cyclobutanecarboxamide
  • N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cyclopropanecarboxamide
  • O-(tetrahydro-2H-pyran-2-yl)hydroxylamine

Uniqueness

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide stands out due to its unique structural features, which contribute to its distinct chemical and biological properties. The presence of the cyclobutanecarboxamide core and the tetrahydro-2H-pyran-4-yl thioethyl substituent imparts specific reactivity and potential therapeutic benefits that differentiate it from similar compounds.

Biological Activity

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutanecarboxamide core with a tetrahydro-2H-pyran-4-yl thioethyl substituent. This unique structure contributes to its diverse biological properties. The compound's IUPAC name is derived from its functional groups, which include a thioether and an amide, making it a candidate for various chemical reactions and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : By binding to certain receptors, it may alter signaling pathways that are crucial for various cellular functions.

These interactions can lead to significant biological effects, such as apoptosis in cancer cells or antimicrobial activity against pathogens.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound has the potential to inhibit the growth of various bacterial strains, suggesting its application in treating infections.
  • Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
  • Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryModulation of inflammatory responses

Case Study: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines, including breast and lung cancer models. The results demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a broad spectrum of activity, particularly effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The study concluded that further optimization could enhance its efficacy as an antimicrobial agent.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S/c14-12(10-2-1-3-10)13-6-9-16-11-4-7-15-8-5-11/h10-11H,1-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURFTVKACAPWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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